molecular formula C12H7NO B1345150 9H-INDENO(2,1-b)PYRIDIN-9-ONE CAS No. 57955-12-1

9H-INDENO(2,1-b)PYRIDIN-9-ONE

Cat. No. B1345150
CAS RN: 57955-12-1
M. Wt: 181.19 g/mol
InChI Key: CPDVQPDRWLRLIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 9H-indeno(2,1-b)pyridin-9-one involves several methodologies. One approach includes the diastereoselective intramolecular Ritter reaction to generate a cis-fused hexahydro-4aH-indeno[1,2-b]pyridine ring system. Another method utilizes a copper-catalyzed [4+2] cycloaddition to construct [3.2.2] bicycles.


Molecular Structure Analysis

The molecular structure of 9H-indeno(2,1-b)pyridin-9-one has been elucidated through various studies . The InChI code is 1S/C12H7NO/c14-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)12/h1-7H .


Chemical Reactions Analysis

9H-Indeno(2,1-b)pyridin-9-one derivatives undergo various chemical reactions. For instance, nitration reactions have been performed to obtain 4-nitro derivatives and oxidation by-products.


Physical And Chemical Properties Analysis

The physical and chemical properties of 9H-indeno(2,1-b)pyridin-9-one are influenced by its molecular structure . It has a molecular weight of 181.19 g/mol . The compound is a beige solid at room temperature .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “indeno[2,1-b]pyridin-9-one”:

Organic Light-Emitting Diodes (OLEDs)

Derivatives of indeno[2,1-b]pyridin-9-one have been used as doped emitters in OLEDs. One such derivative, IP-6-TPA, achieved a maximum external quantum efficiency of 9.0% and a current efficiency of 24.2 cd A−1 .

Antimicrobial Activity

Indeno[2,1-b]pyridin-5-one derivatives containing hydrazone and azo-groups have been designed to test their antimicrobial activity. These derivatives’ molecular structures were confirmed based on spectral data and elemental analyses .

Anti-Breast Cancer Activity

A series of aza-indeno[2,1-b]pyridin-9-one derivatives were designed and constructed via cyclization with indandione. These novel pyridin-9-one derivatives have shown potential anti-breast cancer activity .

Chemical Synthesis

The compound is used in various chemical synthesis methodologies. For example, the diastereoselective intramolecular Ritter reaction generates a cis-fused hexahydro-4aH-indeno[1,2-b]pyridine ring system. Another method involves a copper-catalyzed [4+2] cycloaddition to construct [3.2.2] bicycles.

Chemical Intermediates

Indeno[2,1-b]pyridin-9-one is available for purchase as a chemical intermediate, indicating its use in various chemical synthesis processes and potential applications in creating new compounds .

Structural Analysis

The structure, properties, spectra, suppliers, and links for indeno[2,1-b]pyridin-9-one are available on databases like ChemSpider, which aids in further research and application development .

Mechanism of Action

While the exact mechanism of action for 9H-Indeno(2,1-b)pyridin-9-one is not specified in the search results, it is noted that the compound serves as a key intermediate in the synthesis of various heterocyclic structures. These structures are often of interest due to their potential pharmacological activities.

Safety and Hazards

The safety information for 9H-indeno(2,1-b)pyridin-9-one indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

indeno[2,1-b]pyridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO/c14-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDVQPDRWLRLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206672
Record name 9H-Indeno(2,1-b)pyridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-INDENO(2,1-b)PYRIDIN-9-ONE

CAS RN

57955-12-1
Record name 9H-Indeno[2,1-b]pyridin-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57955-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Indeno(2,1-b)pyridin-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057955121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Indeno(2,1-b)pyridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic approaches to 1-azafluorenone and its derivatives?

A: Several synthetic routes have been explored for 1-azafluorenones. One efficient approach utilizes a three-step sequence: * Metalation of 1,2,4-triazines: This allows for the introduction of various substituents onto the triazine ring. [] * Sonogashira coupling: This step introduces an alkyne functionality, setting the stage for the final cyclization. [] * Intramolecular Inverse Diels-Alder reaction: This key step forms the 1-azafluorenone core structure. []

Q2: Can you elaborate on the structural characteristics of 1-azafluorenone and its spectroscopic properties?

A: While specific spectroscopic data isn't provided in the cited research, 1-azafluorenone is characterized by a fused tricyclic system, consisting of a pyridine ring fused to a fluorenone core. The presence of the nitrogen atom in the structure significantly influences its reactivity and potential interactions compared to fluorenone itself. Spectroscopically, 1-azafluorenones, particularly those containing a pyridone motif, exhibit moderate fluorescence. [] Detailed spectroscopic analysis would typically involve NMR, IR, and mass spectrometry techniques.

Q3: Has the structure-activity relationship (SAR) of 1-azafluorenone derivatives been investigated?

A: While the provided research doesn't delve into specific SAR studies, it highlights that the presence of a pyridone motif within the 1-azafluorenone structure contributes to its fluorescence properties. [] This suggests that structural modifications can significantly impact its physicochemical properties, potentially influencing its biological activity. Further research is needed to establish comprehensive SAR data and explore the impact of various substituents on its activity, potency, and selectivity.

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